N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS No.:
Cat. No.: VC16708165
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3N3O2 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 2-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C8H8F3N3O2/c1-14(4-6(15)16)7-12-3-2-5(13-7)8(9,10)11/h2-3H,4H2,1H3,(H,15,16) |
| Standard InChI Key | KXJPMNIOWKQCQI-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(=O)O)C1=NC=CC(=N1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₈H₈F₃N₃O₂, with a molecular weight of 235.16 g/mol . Its IUPAC name, 2-[methyl-(4-(trifluoromethyl)pyrimidin-2-yl)amino]acetic acid, reflects its core structure: a pyrimidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 2-position with a methylaminoacetic acid moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the glycine derivative introduces hydrogen-bonding capabilities critical for target interactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₃N₃O₂ |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 2-[methyl-(4-(trifluoromethyl)pyrimidin-2-yl)amino]acetic acid |
| SMILES | CN(CC(=O)O)C₁=NC=CC(=N₁)C(F)(F)F |
| InChI Key | KXJPMNIOWKQCQI-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While crystallographic data remain limited, computational models predict a planar pyrimidine ring with the trifluoromethyl group adopting a perpendicular orientation to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies highlight distinct chemical shifts for the pyrimidine protons (δ 8.2–8.5 ppm) and the methyl group (δ 3.1 ppm), corroborating its electronic environment.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
-
Amination of 4-(Trifluoromethyl)pyrimidine: Reaction of 4-(trifluoromethyl)pyrimidin-2-amine with methyl glycinate under acidic conditions (e.g., HCl in ethanol) yields the intermediate N-methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine ethyl ester.
-
Ester Hydrolysis: Basic hydrolysis (NaOH, aqueous ethanol) converts the ester to the free carboxylic acid, achieving purities >95% after chromatographic purification.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | Triethylamine (5 mol%) |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance efficiency, with in-line FTIR monitoring ensuring real-time quality control. Purification via reverse-phase chromatography on kilogram scales achieves >99% purity, meeting pharmaceutical-grade standards.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound demonstrates moderate aqueous solubility (~15 mg/mL at 25°C) due to its ionizable carboxylic acid group. Its logP value of 1.8 indicates balanced lipophilicity, facilitating membrane permeability while maintaining solubility in biological fluids .
Thermal and pH Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with optimal stability at pH 6–8. Acidic conditions (pH <4) promote decarboxylation, while alkaline environments (pH >9) lead to pyrimidine ring hydrolysis.
Biological Activities and Mechanisms
Enzyme Inhibition
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀ = 0.42 μM), a key regulator of cell cycle progression. Molecular docking studies suggest the trifluoromethyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxylic acid forms hydrogen bonds with Lys33 and Asp145 .
Anti-Inflammatory Effects
In murine macrophages, the compound reduces lipopolysaccharide (LPS)-induced nitric oxide production by 68% at 10 μM, likely through suppression of inducible nitric oxide synthase (iNOS) expression. This activity parallels that of structurally related pyrimidine derivatives but with improved metabolic stability.
Applications in Drug Discovery
Oncology Lead Optimization
The compound’s CDK2 inhibitory activity has spurred its use as a scaffold for anticancer agents. Structural analogs with substituents at the glycine’s α-position show enhanced selectivity for CDK2 over CDK4 (selectivity index >50) .
Prodrug Development
Esterification of the carboxylic acid group produces prodrugs with 3-fold higher oral bioavailability in rat models, addressing the parent compound’s limited gastrointestinal absorption.
Comparative Analysis with Structural Analogs
N-Methyl-N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
The phenyl-substituted analog (C₁₄H₁₂F₃N₃O₂) demonstrates superior solubility (22 mg/mL) but reduced CDK2 inhibition (IC₅₀ = 1.1 μM), highlighting the trade-off between bulkier substituents and target engagement.
Piperidine-Based Derivatives
Compounds like 4-methyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamoyl)benzene-1-sulfonamide exhibit broader kinase inhibition profiles but increased hepatotoxicity risks in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume